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Compound of Interest

Compound Name: 3-Bromo-5-fluoropicolinonitrile

Cat. No.: B1372977

An In-depth Technical Guide to 3-bromo-5-fluoropyridine-2-carbonitrile

Executive Summary

3-Bromo-5-fluoropyridine-2-carbonitrile is a halogenated pyridine derivative that serves as a
versatile building block in modern synthetic organic chemistry. Its unique substitution pattern,
featuring a nitrile, a bromine atom, and a fluorine atom on the pyridine core, provides multiple
reaction sites for constructing complex molecular architectures. This guide offers a
comprehensive overview of its physicochemical properties, spectroscopic signature, chemical
reactivity, and applications, with a focus on its utility for researchers, medicinal chemists, and
drug development professionals. The strategic positioning of its functional groups makes it a
valuable intermediate for introducing the fluoropyridine motif into novel pharmaceutical agents
and advanced materials.

Molecular Structure and Physicochemical
Properties

The structural and physical characteristics of a chemical entity are foundational to its
application in synthesis. They dictate solubility, reactivity, and handling requirements.

Chemical Structure

The molecule consists of a pyridine ring substituted at the 2-position with a carbonitrile group (-
C=N), at the 3-position with a bromine atom (-Br), and at the 5-position with a fluorine atom (-
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Caption: Chemical structure of 3-bromo-5-fluoropyridine-2-carbonitrile.

Physicochemical Data Summary

The key properties of 3-bromo-5-fluoropyridine-2-carbonitrile are summarized in the table
below. This data is essential for planning reactions, purification, and storage.

Property Value Source(s)
CAS Number 950670-18-5 [1][21[3]
Molecular Formula CeH2BrFN: [1][2]13]
Molecular Weight 200.99 g/mol [2]
Appearance White solid [4]

Melting Point 88-91°C [4]

Purity Typically >95% [4]

3-bromo-5-fluoropicolinonitrile,
Synonyms 3-Bromo-2-cyano-5- [2][3]

fluoropyridine

Spectroscopic Profile (Predicted)

While comprehensive published spectra for this specific isomer are not widely available, its
spectroscopic characteristics can be predicted based on its structure. These predictions serve
as a benchmark for researchers to verify the identity and purity of their samples.

¢ H NMR: The spectrum is expected to show two signals in the aromatic region,
corresponding to the two protons on the pyridine ring.

o The proton at C4 (adjacent to the fluorine) would likely appear as a doublet of doublets
due to coupling with the adjacent proton at C6 and the fluorine atom at C5.
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o The proton at C6 (adjacent to the nitrogen) would appear as a doublet, coupling with the
proton at C4.

e 13C NMR: Six distinct carbon signals are expected. The chemical shifts will be influenced by
the attached functional groups, with the carbon bearing the nitrile group (C2) appearing
downfield, and the carbons attached to the halogens (C3 and C5) also showing
characteristic shifts.

o 19F NMR: A single resonance is expected for the fluorine atom at the C5 position. This signal
may exhibit coupling to the adjacent proton at C4.

e Mass Spectrometry (MS): The mass spectrum would show a characteristic isotopic pattern
for the molecular ion [M]* due to the presence of one bromine atom (*°Br and 8!Br in an
approximate 1:1 ratio). The expected m/z for the most abundant isotopes would be around
200 and 202.

« Infrared (IR) Spectroscopy: A sharp, strong absorption band is expected in the region of
2220-2240 cm~1, characteristic of the nitrile (-C=N) stretching vibration. Other bands
corresponding to C-Br, C-F, and aromatic C-H and C=C/C=N vibrations would also be
present.

Chemical Reactivity and Synthetic Utility

The synthetic value of 3-bromo-5-fluoropyridine-2-carbonitrile stems from the distinct reactivity
of its three functional groups, which can be addressed selectively.

Overview of Reactive Sites

The molecule offers three primary sites for chemical modification, making it a highly versatile
synthetic intermediate.
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Reactivity of 3-bromo-5-fluoropyridine-2-carbonitrile

3-bromo-5-fluoropyridine-2-carbonitrile
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Caption: Key reactive sites on 3-bromo-5-fluoropyridine-2-carbonitrile.

Nucleophilic Aromatic Substitution (SNATr)

The fluorine atom at the C5 position is activated towards nucleophilic aromatic substitution by

the electron-withdrawing effects of the ring nitrogen and the adjacent nitrile group. This site is

the most readily targeted for modification. It has been demonstrated that this compound reacts

with secondary amines, such as piperidine derivatives, in the presence of a non-nucleophilic

base like diisopropylethylamine (DIPEA) at elevated temperatures (e.g., 90°C) in a polar

aprotic solvent like N,N-Dimethylformamide (DMF).[1] This reaction is a powerful method for

introducing nitrogen-based substituents at the C5 position.

Palladium-Catalyzed Cross-Coupling

The bromine atom at the C3 position serves as a classical handle for palladium-catalyzed

cross-coupling reactions. Although specific examples for this exact isomer are not prevalent in

the literature, its structure is well-suited for reactions such as:

e Suzuki-Miyaura Coupling: To form new carbon-carbon bonds with aryl or alkyl boronic

acids/esters.[5][6]

© 2025 BenchChem. All rights reserved. 4/9 Tech Support


https://www.benchchem.com/product/b1372977?utm_src=pdf-body-img
https://www.echemi.com/products/pd180727133022-3-bromo-5-fluoropyridine-2-carbonitrile.html
https://nrochemistry.com/suzuki-coupling/
https://chem.libretexts.org/Bookshelves/Inorganic_Chemistry/Supplemental_Modules_and_Websites_(Inorganic_Chemistry)/Catalysis/Catalyst_Examples/Suzuki-Miyaura_Coupling
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1372977?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH@ Foundational & Exploratory

Check Availability & Pricing

e Buchwald-Hartwig Amination: To form carbon-nitrogen bonds with various amines.
e Sonogashira Coupling: To form carbon-carbon bonds with terminal alkynes.

The reactivity order in pyridines generally favors reactions at positions 2/6 or 4 over positions
3/5. However, the C-Br bond is significantly more reactive in these coupling reactions than the
C-F bond, allowing for selective functionalization at the C3 position while leaving the fluorine
atom intact for subsequent SNAr reactions.

Nitrile Group Transformations

The nitrile group at C2 is a versatile functional group that can be converted into several other
moieties:

o Hydrolysis: Can be hydrolyzed to a carboxylic acid or an amide under acidic or basic
conditions.

e Reduction: Can be reduced to a primary amine (aminomethyl group) using reducing agents
like lithium aluminum hydride (LiAIH4) or catalytic hydrogenation.

These transformations further expand the synthetic utility of derivatives made from this starting
material.

Experimental Protocols

The following protocols provide practical, step-by-step guidance for a common reaction type
and for sample characterization.

Protocol: Nucleophilic Aromatic Substitution with a
Secondary Amine

This protocol is based on a reported procedure and illustrates the functionalization at the C5-
fluorine position.[1]
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Workflow: Nucleophilic Aromatic Substitution

1. Preparation
- Add 3-bromo-5-fluoropyridine-2-carbonitrile (1.0 eq),
secondary amine (1.1 eq), and DIPEA (3.0 eq) to a reaction flask.
- Add anhydrous DMF as solvent.

:

2. Reaction
- Stir the mixture at 90°C under an inert atmosphere (N2 or Ar).
- Monitor reaction progress by TLC or LC-MS.

;

3. Work-up
- Cool the reaction to room temperature.
- Evaporate DMF under reduced pressure.
- Dilute residue with ethyl acetate and wash with water/brine.

:

4. Purification
- Dry the organic layer over NazSOa4 or MgSOa.
- Concentrate in vacuo.
- Purify the crude product by flash column chromatography (e.g., silica gel with ethyl acetate/hexane gradient).

Click to download full resolution via product page

Caption: Experimental workflow for a typical SNAr reaction.

Step-by-Step Methodology:
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» Reagent Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g.,
Nitrogen), add 3-bromo-5-fluoropyridine-2-carbonitrile (1.0 eq), the desired secondary amine
(1.1 eq), and anhydrous N,N-Dimethylformamide (DMF).

o Base Addition: Add diisopropylethylamine (DIPEA) (2.0-3.0 eq) to the suspension.

» Heating: Heat the reaction mixture to 90°C and stir for the required time (typically 3-12
hours), monitoring the reaction's completion by Thin Layer Chromatography (TLC) or Liquid
Chromatography-Mass Spectrometry (LC-MS).

o Aqueous Work-up: After cooling to room temperature, remove the DMF under high vacuum.
Dissolve the residue in a suitable organic solvent like ethyl acetate. Wash the organic layer
sequentially with water and brine to remove residual DMF and salts.

« Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate
under reduced pressure. Purify the resulting crude material by flash column chromatography
on silica gel to yield the desired substituted product.[1]

Protocol: Sample Preparation for NMR Analysis

o Sample Weighing: Accurately weigh approximately 5-10 mg of the solid compound.

e Solvent Selection: Transfer the solid into a clean, dry NMR tube. Add approximately 0.6-0.7
mL of a deuterated solvent in which the compound is soluble (e.g., Chloroform-d, Acetone-
ds, or DMSO-de).

 Dissolution: Cap the NMR tube and gently vortex or invert it until the sample is completely
dissolved. A brief period in an ultrasonic bath can aid dissolution if necessary.

e Analysis: Insert the NMR tube into the spectrometer and acquire the 1H, 13C, and °F spectra
according to the instrument's standard operating procedures.

Handling, Storage, and Safety

Proper handling and storage are critical to ensure the stability of the compound and the safety
of laboratory personnel.
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o Safety Precautions: 3-Bromo-5-fluoropyridine-2-carbonitrile is classified as an irritant and is
harmful if swallowed, inhaled, or absorbed through the skin.[3][4]

o Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and
chemical-resistant gloves.[4]

o Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to
avoid inhalation of dust.[4] Avoid contact with skin and eyes.

o First Aid:
o Skin Contact: Immediately wash the affected area with soap and plenty of water.[3]
o Eye Contact: Rinse cautiously with water for several minutes.[3]
o Ingestion: Rinse mouth with water and seek immediate medical attention.[3]

o Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place. Keep
away from incompatible materials such as strong oxidizing agents, strong acids, and strong
bases.[4]

Conclusion

3-Bromo-5-fluoropyridine-2-carbonitrile is a high-value synthetic intermediate with strategically
placed functional groups that allow for sequential and selective chemical modifications. Its
utility in nucleophilic aromatic substitution and its potential for palladium-catalyzed cross-
coupling make it a powerful tool for medicinal chemists aiming to synthesize novel heterocyclic
compounds. The insights and protocols provided in this guide are intended to enable
researchers to effectively and safely incorporate this versatile building block into their drug
discovery and development programs.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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